N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1,5-dimethylpyrazole moiety and at position 2 with a sulfanyl acetamide group bearing a 4-fluorophenyl substituent. The molecular formula is deduced as C₁₅H₁₄FN₅O₂S, with a molecular weight of 347.42 g/mol (calculated). This structural framework is common in medicinal chemistry, where such compounds are often explored for bioactivity due to their hydrogen-bonding capabilities and aromatic interactions .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-9-7-12(20-21(9)2)14-18-19-15(23-14)17-13(22)8-24-11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOVZFCCMNYZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclization of a hydrazide intermediate. A thiosemicarbazide derivative is treated with an acylating agent under acidic conditions, followed by oxidative cyclization. For example, hydrazine hydrate reacts with a carbonyl precursor in the presence of phosphorus oxychloride (POCl₃) to yield the oxadiazole backbone.
Key Reaction Conditions
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Solvent: Anhydrous acetone or acetonitrile
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Temperature: Reflux (70–80°C)
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Catalyst: Anhydrous potassium carbonate (K₂CO₃)
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Reaction Time: 12–18 hours
Sulfanyl Acetamide Functionalization
The final step involves coupling the oxadiazole-pyrazole intermediate with 4-fluorobenzenesulfenyl chloride. A thioetherification reaction is conducted in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). The sulfenyl chloride reacts selectively at the acetamide’s α-position, forming the target compound.
Detailed Synthetic Procedures
Preparation of 5-Amino-1,3,4-oxadiazole-2-thiol
Cyclization to 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Thioetherification with 4-Fluorobenzenesulfenyl Chloride
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Reactants: Oxadiazole-pyrazole intermediate (1.0 equiv), 4-fluorobenzenesulfenyl chloride (1.1 equiv), DMAP (0.1 equiv)
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Conditions: Room temperature, 12 hours
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Workup: Column chromatography (silica gel, ethyl acetate/hexane 3:7)
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency compared to non-polar solvents.
| Solvent | Dielectric Constant | Cyclization Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 72 |
| Toluene | 2.4 | 38 |
| DCM | 8.9 | 55 |
Temperature Effects on Thioetherification
Lower temperatures (0–5°C) reduce side-product formation during sulfenyl chloride coupling.
| Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|
| 0–5 | 98 | 58 |
| 25 | 85 | 42 |
| 40 | 72 | 35 |
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.32 | 54.11 |
| H | 4.56 | 4.62 |
| N | 18.97 | 18.75 |
Challenges and Troubleshooting
Purification Difficulties
The final compound exhibits moderate solubility in common organic solvents, necessitating gradient elution in column chromatography. A 3:7 ethyl acetate/hexane ratio achieves optimal separation.
Moisture Sensitivity
Acyl chloride intermediates are hygroscopic. Reactions must be conducted under anhydrous conditions using molecular sieves or inert gas atmospheres.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst can be used.
Major Products Formed:
Oxidation: Fluorophenyl sulfoxide or sulfone.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Brominated or iodinated pyrazoles.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 379.4 g/mol. Its structure features a pyrazole ring, an oxadiazole moiety, and a sulfanyl group attached to an acetamide backbone. These structural elements contribute to the compound's diverse biological activities.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .
- Anticancer Properties : The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. This suggests its potential use in cancer therapeutics .
- Anti-inflammatory Effects : Preliminary studies suggest that N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make it beneficial for treating inflammatory diseases .
Agricultural Applications
- Pesticide Development : The unique structure of this compound indicates potential as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of new agrochemicals that are more effective and environmentally friendly compared to traditional options .
- Plant Growth Regulators : Some studies have explored the use of similar compounds as plant growth regulators. These compounds can enhance growth rates and yield in various crops, suggesting that this particular compound may also be useful in agricultural biotechnology .
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as an additive in plastics and coatings is ongoing .
- Nanotechnology : The compound's unique chemical properties make it suitable for applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The pyrazole and oxadiazole rings can bind to enzymes or receptors, modulating their activity. The fluorophenyl sulfanyl group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with derivatives reported in recent literature. Key comparisons include:
- Oxadiazole vs.
- Fluorine Substitution: The 4-fluorophenyl group in the target may enhance metabolic stability compared to non-fluorinated analogs like .
Physicochemical Properties
- Hydrogen Bonding: The acetamide group (-NHCO-) in the target can act as both donor and acceptor, similar to compounds in and . Fluorine’s electron-withdrawing effect may polarize the sulfanyl group, strengthening hydrogen bonds compared to methylsulfanyl analogs .
- Crystal Packing : highlights the role of SHELX software in analyzing crystal structures. The target’s 1,5-dimethylpyrazole may induce steric hindrance, affecting packing efficiency compared to planar triazole derivatives .
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14F N5OS
- Molecular Weight : 299.35 g/mol
- CAS Number : 1170486-29-9
- Structure : The compound features a pyrazole ring, an oxadiazole moiety, and a sulfanyl acetamide group which contribute to its biological activity.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. A study examining various derivatives of oxadiazole compounds reported significant cytotoxicity against multiple cancer cell lines. For instance, derivatives similar to the target compound displayed percent growth inhibition (PGI) values exceeding 75% against several human cancer cell lines such as OVCAR-8 and NCI-H460 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound A | OVCAR-8 | 85.26% |
| Compound B | NCI-H460 | 75.99% |
| Compound C | SNB-19 | 86.61% |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole units have been shown to inhibit various enzymes involved in cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CA) .
- Induction of Apoptosis : Studies indicate that certain pyrazole derivatives promote apoptosis in cancer cells through the activation of intrinsic pathways .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects that may contribute to its anticancer activity by reducing tumor-associated inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer properties. Among them, the compound was tested against a panel of 58 cancer cell lines by the National Cancer Institute (NCI). The results indicated that several derivatives demonstrated potent anticancer activity with low micromolar IC50 values .
Q & A
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Fluorophenylsulfanyl | 12.5 µM (COX-2) | Optimal halogen interaction |
| 3,4-Dichlorophenyl | 28.7 µM (COX-2) | Reduced solubility |
| Pyrazole → Triazole | Inactive | Loss of ring planarity |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole and pyrazole rings (e.g., pyrazole C-H signals at δ 6.2–6.9 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., sulfanylacetamide protons) .
Mass Spectrometry :
- High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ at m/z 403.0824) .
X-ray Crystallography :
- Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonds between oxadiazole N and pyrazole CH₃) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
Assay Validation :
- Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell-based viability assays) .
- Standardize protocols (e.g., ATP levels for cytotoxicity vs. caspase-3 for apoptosis) .
Data Normalization :
- Normalize activity to positive controls (e.g., celecoxib for COX-2) and account for solvent effects (DMSO ≤0.1%) .
Mechanistic Follow-Up :
- Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Perform pharmacokinetic studies (e.g., plasma stability, microsomal metabolism) to rule out off-target effects .
Basic: What in vitro and in vivo models are suitable for preliminary toxicity assessment?
Methodological Answer:
In Vitro :
- HepG2 cells : Assess hepatotoxicity via MTT assay .
- hERG assay : Screen for cardiac risk using patch-clamp electrophysiology .
In Vivo :
- Acute Toxicity (OECD 423) : Administer escalating doses (10–100 mg/kg) to rodents, monitoring for 14 days .
- Subchronic Toxicity : 28-day repeat-dose study with histopathological analysis .
Advanced: How can computational methods enhance the design of derivatives with improved metabolic stability?
Methodological Answer:
Metabolite Prediction :
- Use software like MetaSite to identify vulnerable sites (e.g., sulfanyl group oxidation) .
DFT Calculations :
- Calculate bond dissociation energies (BDEs) to predict oxidative stability (e.g., C-S bond at ~70 kcal/mol) .
Structural Optimization :
- Introduce deuterium at metabolically labile positions to slow CYP450-mediated degradation .
- Replace labile groups with bioisosteres (e.g., trifluoromethyl for methyl) .
Basic: What are the key challenges in achieving high yields during scale-up synthesis?
Methodological Answer:
Reaction Optimization :
- Switch from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) .
- Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier recycling) .
Byproduct Mitigation :
- Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess coupling agents .
- Implement in-line IR monitoring to track reaction progress and minimize side products .
Advanced: How can crystallography-guided polymorph screening improve formulation development?
Methodological Answer:
Polymorph Screening :
- Use solvent-drop grinding or high-throughput crystallization to identify stable forms .
Stability Analysis :
- Compare dissolution rates and hygroscopicity of polymorphs (e.g., Form I vs. Form II) .
Co-Crystal Design :
- Co-crystallize with succinic acid to enhance solubility without compromising stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
